N-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
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Overview
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable chloro-substituted aromatic aldehyde under acidic conditions.
Coupling with Dimethoxybenzamide: The synthesized 6-chloro-1,3-benzothiazole is then coupled with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Materials Science: Explored for its use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The chloro-substituted benzothiazole ring can interact with the active sites of enzymes, inhibiting their activity. The dimethoxybenzamide moiety can enhance the compound’s binding affinity and specificity. These interactions can lead to the modulation of various cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
- N-(6-chloro-1,3-benzothiazol-2-yl)hydrazine carboxamide
- N-(6-chloro-1,3-benzothiazol-2-yl)-5-substituted phenyl-1,3,4-oxadiazol-2-amine
Uniqueness
N-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is unique due to the presence of the dimethoxybenzamide moiety, which can enhance its biological activity and specificity compared to other similar compounds. The combination of the chloro-substituted benzothiazole ring and the dimethoxybenzamide group provides a distinct chemical structure that can interact with a wide range of biological targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c1-21-12-6-3-9(7-13(12)22-2)15(20)19-16-18-11-5-4-10(17)8-14(11)23-16/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLPGCJTONUUAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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